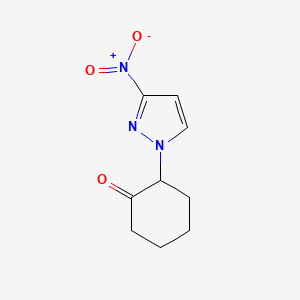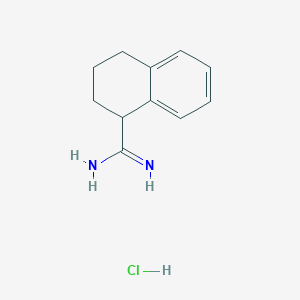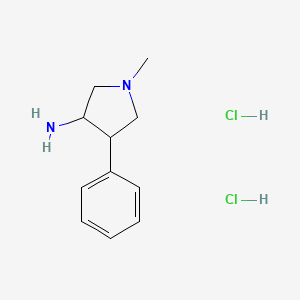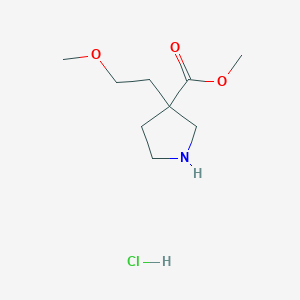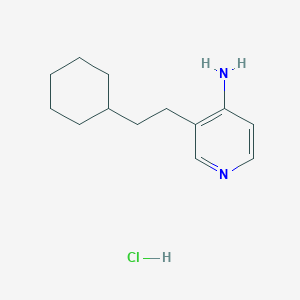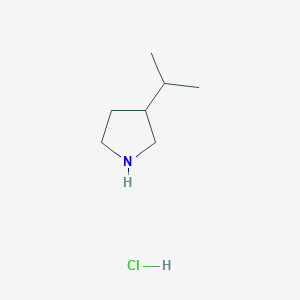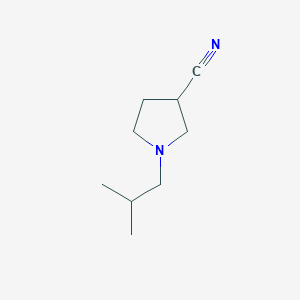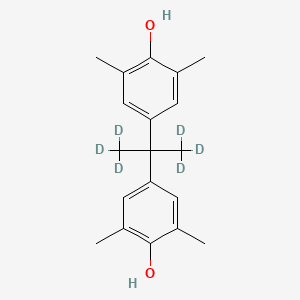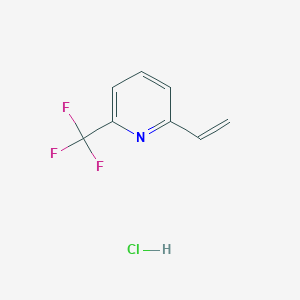
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride
説明
Trifluoromethylpyridines (TFMPs) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
While specific molecular structure analysis for “2-(Trifluoromethyl)-6-vinylpyridine hydrochloride” is not available, similar compounds such as 2-(trifluoromethyl)pyridine have been investigated . These studies often use techniques like pulsed jet Fourier transform microwave spectroscopy complemented with quantum chemical calculations .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .科学的研究の応用
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline : This compound is used in the field of chemical synthesis . It has an antimicrobial effect , which suggests potential applications in medical and pharmaceutical research. The specific methods of application or experimental procedures were not detailed in the source. The outcomes of its use are also not specified, but its antimicrobial properties suggest it could be effective in combating certain types of bacteria or fungi.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs : Trifluoromethyl groups are commonly found in FDA-approved drugs. These compounds are used in the field of pharmaceutical chemistry . They exhibit numerous pharmacological activities, suggesting a wide range of applications in drug development. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores.
-
2-chloro-5-(trifluoromethyl)pyridine : This compound is a key intermediate for the synthesis of fluazifop, an herbicide. It’s used in the field of agrochemical research . The compound can be obtained in good yield via a simple one-step reaction. The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature.
-
Synthesis and Application of Trifluoromethylpyridines : Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials.
-
4-Bromo-2-(trifluoromethyl)aniline hydrochloride : This compound is used in chemical synthesis . It has potential applications in medical and pharmaceutical research due to its antimicrobial effect. The specific methods of application or experimental procedures were not detailed in the source.
-
Transition Metal-Mediated Trifluoromethylation : This review covers the comprehensive coverage on trifluoromethylation reactions, which is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs.
-
Trifluoromethylpyridine (TFMP) and its Intermediates : TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) : 2,3,5-DCTF, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs : Trifluoromethyl groups are commonly found in FDA-approved drugs. These compounds are used in the field of pharmaceutical chemistry. They exhibit numerous pharmacological activities, suggesting a wide range of applications in drug development .
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin or if inhaled .
将来の方向性
特性
IUPAC Name |
2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBRSHCESCDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



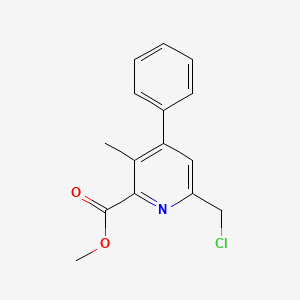
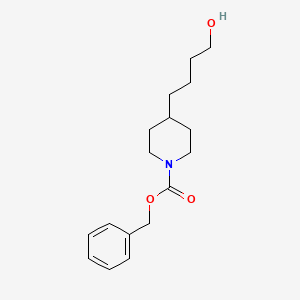
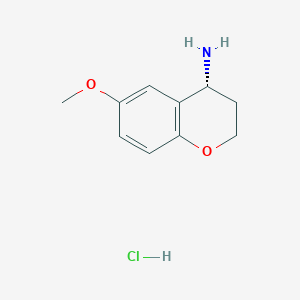
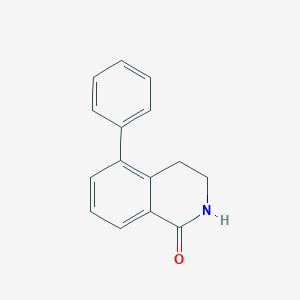
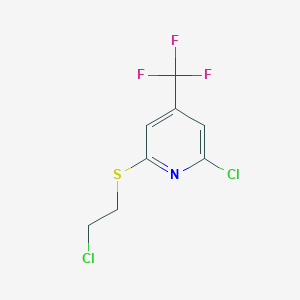
![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
